molecular formula C14H30O8 B13339808 Sorbitan, octanoate CAS No. 95508-00-2

Sorbitan, octanoate

Cat. No.: B13339808
CAS No.: 95508-00-2
M. Wt: 326.38 g/mol
InChI Key: YYXXQRBVHQRHDP-UHFFFAOYSA-N
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Description

Sorbitan, octanoate: is an ester derived from the reaction between sorbitan and octanoic acid. It is a non-ionic surfactant commonly used in various industrial applications due to its emulsifying, stabilizing, and dispersing properties. This compound is particularly valued in the cosmetics, food, and pharmaceutical industries for its ability to enhance the texture and stability of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sorbitan, octanoate typically involves the esterification of sorbitan with octanoic acid. The process begins with the dehydration of sorbitol to form sorbitan. This is achieved by heating sorbitol in the presence of a dehydration catalyst at temperatures ranging from 150°C to 175°C under nitrogen protection. Once sorbitan is formed, it is reacted with octanoic acid in the presence of an esterification catalyst at temperatures between 190°C and 210°C. The reaction is carried out under reduced pressure (4000-5000 Pa) until the desired acid and saponification values are achieved .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity. Molecular distillation is often employed to purify the final product, resulting in a high-content, light-colored this compound suitable for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, octanoate primarily undergoes esterification reactions. It can also participate in hydrolysis under acidic or basic conditions, leading to the formation of sorbitan and octanoic acid. Additionally, it can be involved in transesterification reactions with other alcohols or acids.

Common Reagents and Conditions:

    Esterification: Sorbitan and octanoic acid in the presence of an esterification catalyst.

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Other alcohols or acids in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Sorbitan and octanoic acid.

    Transesterification: New esters formed from the reaction with different alcohols or acids.

Scientific Research Applications

Chemistry: Sorbitan, octanoate is widely used as a surfactant in chemical reactions to enhance the solubility and stability of reactants and products. It is also employed in the synthesis of other esters and as a reagent in various organic transformations .

Biology: In biological research, this compound is used as an emulsifying agent in the preparation of biological samples and reagents. It helps in the stabilization of proteins and enzymes, making it valuable in biochemical assays and experiments .

Medicine: this compound is used in pharmaceutical formulations as an emulsifier and stabilizer. It is commonly found in creams, ointments, and lotions, where it helps to improve the texture and consistency of the product .

Industry: In the industrial sector, this compound is used in the production of cosmetics, food products, and cleaning agents. Its ability to form stable emulsions makes it an essential ingredient in many formulations .

Mechanism of Action

Mechanism of Action: Sorbitan, octanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This is achieved by the alignment of its hydrophilic and hydrophobic groups at the interface, which stabilizes the emulsion and prevents phase separation .

Molecular Targets and Pathways: The primary molecular targets of this compound are the interfaces between different phases in a mixture. By reducing surface tension, it facilitates the mixing and stabilization of otherwise immiscible components .

Comparison with Similar Compounds

  • Sorbitan monostearate
  • Sorbitan tristearate
  • Sorbitan monooleate
  • Sorbitan sesquioleate
  • Sorbitan trioleate

Sorbitan, octanoate stands out due to its balance of hydrophilic and lipophilic properties, making it particularly effective in forming stable emulsions in various applications.

Biological Activity

Sorbitan octanoate, also known as sorbitan mono-octanoate or Span 80, is a non-ionic surfactant widely used in various applications including food, pharmaceuticals, and cosmetics. Its biological activity has been the subject of numerous studies, focusing on its toxicity, metabolic pathways, and potential health effects.

Sorbitan octanoate is derived from sorbitol and octanoic acid. Upon ingestion, it is hydrolyzed to sorbitol and fatty acids. Studies indicate that approximately 90% of sorbitan esters are absorbed in oil solutions, while about 50% are absorbed in water emulsions . The metabolic fate of sorbitan octanoate has been explored through various studies:

  • Absorption : Research shows that sorbitan esters are partially absorbed and metabolized, with metabolites excreted primarily through urine. For example, a study found that 44% of the radiolabeled compound was excreted in urine after administration .
  • Biodegradability : Sorbitan octanoate exhibits good biodegradability, achieving significant breakdown in activated sludge environments. It was shown to be readily degraded by microorganisms, indicating low environmental persistence .

Toxicological Profile

The safety assessment of sorbitan octanoate has revealed a relatively low toxicity profile:

  • Acute Toxicity : The LD50 (lethal dose for 50% of the population) for sorbitan stearate, a related compound, was reported to be 31 g/kg in rats, indicating low acute toxicity .
  • Chronic Exposure : Long-term feeding studies have shown that concentrations below 10% in the diet do not produce significant adverse effects. However, higher concentrations can lead to gastrointestinal disturbances and organ weight changes .

Case Studies and Research Findings

Several studies have investigated the biological effects of sorbitan octanoate:

  • Dermal Toxicity : A study involving dermal application of sorbitan trioleate (similar to octanoate) for 93 days showed no systemic toxicity at concentrations up to 5% .
  • Animal Studies : Chronic feeding studies in rats indicated that dietary concentrations of 5% or less did not adversely affect growth or health over two years . However, concentrations above this threshold resulted in observable health issues.
  • Clinical Assessments : Clinical trials involving human subjects have assessed the gastrointestinal effects of sorbitan esters. One study noted that while some individuals experienced increased gastric motility after high doses, overall tolerance was good with no severe adverse effects reported .

Summary Table of Biological Activity

Property Finding
Absorption~90% in oil; ~50% in water emulsion
BiodegradabilityReadily biodegradable (54% degradation in seawater)
Acute Toxicity (LD50)31 g/kg in rats
Chronic ExposureSafe at <10% dietary concentration
Dermal ToxicityNo systemic toxicity at 5% concentration

Properties

CAS No.

95508-00-2

Molecular Formula

C14H30O8

Molecular Weight

326.38 g/mol

IUPAC Name

hexane-1,2,3,4,5,6-hexol;octanoic acid

InChI

InChI=1S/C8H16O2.C6H14O6/c1-2-3-4-5-6-7-8(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h2-7H2,1H3,(H,9,10);3-12H,1-2H2

InChI Key

YYXXQRBVHQRHDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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